
1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “1-benzhydryl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea” often involves the use of heterocyclic compounds . For instance, imidazole, a five-membered heterocyclic moiety, is known to be a key component in the development of new drugs . Similarly, pyrazole, another five-membered heterocyclic compound, is used as a scaffold in the synthesis of bioactive chemicals .Molecular Structure Analysis
The molecular structure of “this compound” is based on a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” are often complex and involve multiple steps . For instance, the synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine .科学的研究の応用
Organic Synthesis and Catalysis
- One-pot Synthesis of Highly Functionalized Pyrano[2,3-c]pyrazole Derivatives : A facile one-pot, multicomponent protocol utilizing urea as a catalyst was reported for the synthesis of pyrano[2,3-c]pyrazole derivatives. This process involves domino Knoevenagel condensation, Michael addition, and cyclic reaction steps, highlighting urea's role in promoting efficient synthesis with good yield and environmentally benign by-products (Li et al., 2017).
Heterocyclic Chemistry and Antitumor Activity
- Synthesis of Novel Pyrazolo[3,4-d]pyrimidine and Pyrazole Derivatives as Anti-tumor Agents : This research outlines the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, demonstrating significant antitumor activity in both mouse and human cancer cell lines. The synthesis route involves condensation and cyclocondensation reactions of urea and related compounds, showcasing the versatility of urea derivatives in developing potential therapeutic agents (Nassar et al., 2015).
Material Science and Chemosensors
- Physicochemical and Photophysical Investigation of Carbazole Containing Pyrazoline-Benzothiazole : A study on the synthesis of pyrazoline-benzothiazole derivative and its application as a fluorescent chemosensor for detecting metal ions such as Cu2+, Fe3+, and Fe2+. This research emphasizes the role of urea derivatives in developing sensitive and selective sensors for environmental and biological applications (Asiri et al., 2019).
Molecular Structure and Chemical Properties
- Molecular Structure of 1,4-bis(substituted-carbonyl)benzene : This study combines experimental and theoretical approaches to analyze the structure and properties of compounds synthesized from pyrazole derivatives and terephthaloyl dichloride. It highlights the utility of urea derivatives in structural chemistry for understanding the molecular geometry, electronic properties, and reactivity of complex organic compounds (Khan et al., 2020).
Anticancer Research
- 1-Aryl-3-(2-chloroethyl) Ureas as Potential Anticancer Agents : This research focuses on the synthesis and in vitro evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents. By comparing the cytotoxicity of these compounds to known chemotherapeutic agents, the study provides insights into the design of new therapeutic molecules based on urea derivatives (Gaudreault et al., 1988).
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, suggesting a broad spectrum of potential effects .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting a broad spectrum of potential effects .
特性
IUPAC Name |
1-benzhydryl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-15-17(2)25(24-16)14-13-22-21(26)23-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15,20H,13-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNCKHUYHDZXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


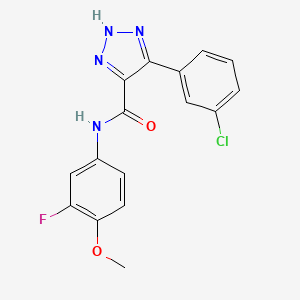
![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)

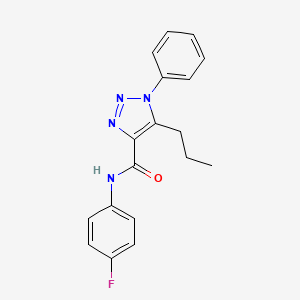
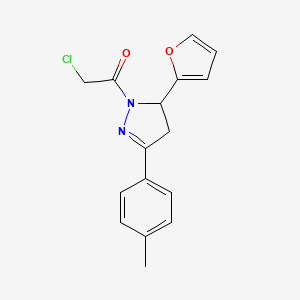
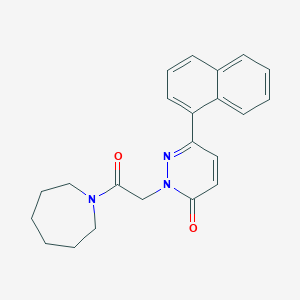
![Methyl 2-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)hydrazinecarboxylate](/img/structure/B2877115.png)
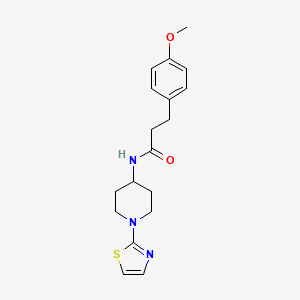
![N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877120.png)
![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)
![N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2877122.png)
![(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2877123.png)
